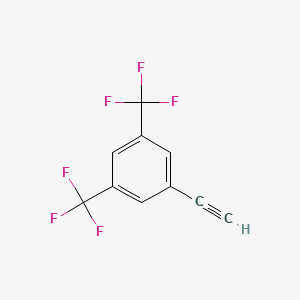

1-Ethynyl-3,5-bis(trifluoromethyl)benzene

描述

Significance of Fluorine in Organic Chemistry and Materials Science Research

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical and materials science research. researchgate.net Fluorine, being the most electronegative element, forms the strongest single bond with carbon in organic chemistry. nih.gov This C-F bond imparts exceptional properties to molecules, including high thermal stability, oxidative stability, and resistance to chemical degradation. nih.govnumberanalytics.comlew.ro

In materials science, fluorination is a key strategy for developing advanced materials with tailored characteristics. numberanalytics.com The introduction of fluorine can significantly enhance thermal stability and chemical resistance, making fluorinated materials suitable for high-performance applications under harsh conditions. numberanalytics.com Fluoropolymers, for instance, are renowned for their durability and are used in diverse fields from aerospace to electronics. numberanalytics.comlew.ro Furthermore, fluorination can modify the optical and electrical properties of materials, leading to applications in liquid crystals, electronics, and photonics. numberanalytics.comacs.org The unique physicochemical properties conferred by fluorine atoms have led to the development of a vast array of functional materials, pharmaceuticals, and agrochemicals. researchgate.netacs.org

Role of Ethynyl (B1212043) Moieties in Advanced Synthetic Strategies

The ethynyl group (–C≡CH), characterized by a carbon-carbon triple bond, is a highly versatile functional group in organic synthesis. vaia.com Its unique reactivity allows it to participate in a wide array of chemical transformations, making it an invaluable building block for constructing complex molecular architectures. vaia.com The triple bond can undergo reactions such as hydrogenation to form alkenes or alkanes, halogenation, and hydroboration-oxidation to introduce various functional groups. vaia.com

The terminal alkyne, with its acidic proton, and the π-system of the triple bond are key to its utility. researchgate.net The ethynyl group can act as a hydrogen-bond donor through its C-H bond and as a hydrogen-bond acceptor via its π-density, playing a crucial role in molecular aggregation and crystal engineering. researchgate.net This functionality is particularly important in "click chemistry," a concept that utilizes rapid and high-yielding reactions like the copper-catalyzed azide-alkyne cycloaddition. tcichemicals.commdpi.com The ethynyl moiety's reliability and specific reactivity make it a staple in the synthesis of pharmaceuticals, polymers, and advanced materials. nih.gov Protecting groups, such as triisopropylsilyl residues, are sometimes employed to prevent unwanted side reactions like hydration of the ethynyl group during complex syntheses. nih.gov

Overview of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene in Contemporary Academic Research

This compound is a specialized fluorinated building block that combines the properties of the phenyl, ethynyl, and trifluoromethyl groups. tcichemicals.comnbinno.com The presence of two powerful electron-withdrawing trifluoromethyl (CF3) groups on the benzene (B151609) ring significantly influences the electronic properties of the molecule, while the terminal ethynyl group provides a reactive site for further chemical modification. mdpi.comnbinno.com

This compound serves as a critical intermediate in the synthesis of more complex molecules and advanced materials. nbinno.com Its structure is particularly valuable in research focused on creating materials with specific electronic and optical properties. For instance, it has been used as a key component in the synthesis of novel nonlinear optical (NLO) chromophores. mdpi.com In this context, the 3,5-bis(trifluoromethyl)benzene unit acts as an effective isolation group to suppress detrimental dipole-dipole interactions between chromophore molecules, leading to enhanced electro-optic activity. mdpi.com The compound's utility as a terminal alkyne also makes it a valuable reagent in click chemistry applications. tcichemicals.com

Below are the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C10H4F6 |

| Molecular Weight | 238.13 g/mol |

| CAS Number | 88444-81-9 |

| Appearance | Colorless Liquid |

| Boiling Point | 147-148 °C |

| Density | 1.346 g/mL at 25 °C |

| Refractive Index | n20/D 1.4230 |

Structure

2D Structure

属性

IUPAC Name |

1-ethynyl-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHIBRPXUPUAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363735 | |

| Record name | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88444-81-9 | |

| Record name | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethynyl 3,5 Bis Trifluoromethyl Benzene and Its Derivatives

Strategies for the Preparation of the 1-Ethynyl-3,5-bis(trifluoromethyl)benzene Core Scaffold

The most prevalent and efficient method for constructing the this compound core scaffold is through palladium-catalyzed cross-coupling reactions. Specifically, the Sonogashira coupling reaction stands out as the premier choice for forming the crucial carbon-carbon bond between the aromatic ring and the ethynyl (B1212043) group.

This strategy involves the reaction of a halogenated 3,5-bis(trifluoromethyl)benzene derivative, typically the bromide or iodide, with a suitable source of acetylene. A common and effective approach utilizes a protected form of acetylene, such as trimethylsilylacetylene (B32187) (TMSA). The silyl (B83357) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions. The coupling is followed by a deprotection step to unveil the desired terminal alkyne.

The general two-step sequence is as follows:

Sonogashira Coupling: A 3,5-bis(trifluoromethyl)aryl halide is coupled with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

Deprotection: The resulting trimethylsilyl-protected alkyne is then treated with a fluoride (B91410) source or a base to remove the silyl group and afford this compound.

This stepwise approach provides a reliable and high-yielding route to the target compound, making it accessible for further synthetic transformations.

Precursor Synthesis: Routes to Bis(trifluoromethyl)benzene Intermediates

The successful synthesis of this compound is contingent upon the availability of a suitable halogenated precursor. The most common starting material is 1,3-bis(trifluoromethyl)benzene (B1330116), which can be regioselectively halogenated to introduce a bromine or iodine atom at the 5-position.

A well-established method for the synthesis of 3,5-bis(trifluoromethyl)bromobenzene (B1265498) involves the electrophilic bromination of 1,3-bis(trifluoromethyl)benzene. google.comchemicalbook.com A robust procedure utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) as the brominating agent in a mixture of glacial acetic acid and concentrated sulfuric acid. google.com This method offers high regioselectivity and is amenable to large-scale production.

The reaction proceeds by cooling a mixture of glacial acetic acid and sulfuric acid, followed by the addition of 1,3-bis(trifluoromethyl)benzene. The brominating agent is then added portion-wise, controlling the exothermic reaction. The product, 3,5-bis(trifluoromethyl)bromobenzene, can be isolated by dilution with water and subsequent purification.

| Starting Material | Reagents | Product | Yield |

| 1,3-Bis(trifluoromethyl)benzene | 1,3-Dibromo-5,5-dimethylhydantoin, H₂SO₄, CH₃COOH | 3,5-Bis(trifluoromethyl)bromobenzene | High |

This precursor is a stable, commercially available liquid that serves as the primary building block for the subsequent ethynylation step. oakwoodchemical.comsigmaaldrich.comtcichemicals.com

Ethynylation Techniques Applied to Fluorinated Aromatic Substrates

The introduction of the ethynyl moiety onto the electron-deficient 3,5-bis(trifluoromethyl)phenyl ring is most effectively achieved via the Sonogashira cross-coupling reaction. organic-chemistry.org This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) salt, in the presence of a base. organic-chemistry.org

For the synthesis of this compound, the reaction is typically performed using 3,5-bis(trifluoromethyl)bromobenzene or the corresponding iodide as the substrate and trimethylsilylacetylene as the alkyne source. The use of the iodo-derivative can sometimes lead to faster reaction rates. The general catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. iucr.org

A typical procedure involves heating a mixture of the aryl halide, trimethylsilylacetylene, a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and a base like triethylamine (B128534) in a suitable solvent like toluene (B28343) or THF. After the coupling reaction is complete, the trimethylsilyl (B98337) protecting group is removed. This can be achieved under mild conditions using a reagent such as tetrabutylammonium (B224687) fluoride (TBAF) in THF, or with a base like potassium carbonate in methanol. researchgate.net

| Aryl Halide | Alkyne | Catalyst/Co-catalyst | Base | Product |

| 3,5-Bis(trifluoromethyl)bromobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 1-(Trimethylsilylethynyl)-3,5-bis(trifluoromethyl)benzene |

| 1-(Trimethylsilylethynyl)-3,5-bis(trifluoromethyl)benzene | - | - | K₂CO₃/MeOH or TBAF/THF | This compound |

Derivatization Pathways from this compound

The presence of both a terminal alkyne and a bis(trifluoromethyl)phenyl group in this compound opens up a wide array of possibilities for further molecular elaboration.

The terminal alkyne is a versatile functional group that can participate in a variety of coupling reactions to construct more complex molecular architectures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry): The Huisgen 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an organic azide (B81097) is a highly efficient and regioselective reaction, often referred to as "click chemistry". beilstein-journals.orgnih.govbeilstein-journals.org This reaction, typically catalyzed by a copper(I) source, leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.orgnih.govbeilstein-journals.org This methodology is widely used for the synthesis of complex molecules due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. acs.org

Glaser-Hay Coupling: The oxidative homocoupling of this compound, known as the Glaser-Hay coupling, provides a direct route to symmetric 1,4-bis(3,5-bis(trifluoromethyl)phenyl)buta-1,3-diyne. rsc.orgresearchgate.net This reaction is typically carried out in the presence of a copper(I) salt, a base such as pyridine (B92270) or TMEDA, and an oxidant, often air or oxygen. rsc.org This reaction is valuable for the synthesis of conjugated diyne systems.

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the presence of two powerful electron-withdrawing trifluoromethyl groups. However, under forcing conditions, functionalization can be achieved.

Electrophilic Aromatic Substitution: The two trifluoromethyl groups are meta-directing. Therefore, any electrophilic substitution reaction on the 3,5-bis(trifluoromethyl)phenyl ring would be expected to occur at the positions meta to both trifluoromethyl groups, which are the remaining unsubstituted positions on the ring. For instance, nitration of 1,3-bis(trifluoromethyl)benzene has been shown to yield 1-nitro-3,5-bis(trifluoromethyl)benzene, indicating that substitution occurs at the position between the two trifluoromethyl groups. evitachem.com By analogy, electrophilic substitution on this compound, while challenging, would be predicted to occur at the positions ortho to the ethynyl group and meta to the trifluoromethyl groups. The strongly deactivating nature of the trifluoromethyl groups necessitates harsh reaction conditions, and the yields of such reactions may be low.

Intrinsic Reactivity of the Ethynyl Group Enhanced by Trifluoromethyl Substitution

The two trifluoromethyl (-CF3) groups at the meta positions of the phenyl ring exert a profound influence on the reactivity of the terminal alkyne. These groups are potent electron-withdrawing agents, primarily through a strong inductive effect (-I effect). This electronic pull significantly decreases the electron density of the aromatic ring and, consequently, of the attached ethynyl group.

The electron-deficient nature of the π-system in this compound makes the acetylenic proton more acidic compared to that of phenylacetylene. This enhanced acidity facilitates deprotonation and the formation of the corresponding metal acetylide, which is a key step in many coupling reactions. Furthermore, the electron-poor alkyne is more susceptible to nucleophilic attack, a characteristic that is exploited in various catalytic transformations. The strong electron-withdrawing properties of the trifluoromethyl groups can also stabilize anionic intermediates formed during catalytic cycles, thereby influencing reaction rates and pathways.

Catalytic Transformations Involving this compound

The distinct electronic nature of this compound makes it an excellent substrate for a wide array of catalytic reactions, enabling the synthesis of complex molecules with tailored properties.

Rhodium catalysts are effective for various transformations of alkynes, including cycloaddition reactions. In the context of electron-deficient alkynes like this compound, rhodium-catalyzed reactions, such as the intermolecular [2+2] cycloaddition with electron-deficient alkenes, proceed with high efficiency and complete regioselectivity. nih.gov The electronic nature of the substituents on the alkyne plays a crucial role in directing the outcome of these reactions. Theoretical studies on the rhodium-catalyzed polymerization of phenylacetylene have shown that the regioselectivity is influenced by both electronic and steric factors, with a preference for a 2,1-insertion leading to a head-to-tail polymer. While specific studies on this compound polymerization are not detailed, the principles of regioselectivity control by the electronic and steric profile of the substrate are directly applicable.

| Reaction Type | Catalyst System | Substrates | Key Feature |

|---|---|---|---|

| [2+2] Cycloaddition | 8-quinolinolato rhodium/phosphine | Terminal Alkynes, Electron-Deficient Alkenes | High yields and complete regioselectivity. nih.gov |

| Oxidative Cycloaddition | Rh(III) catalysts with Cu(II) oxidants | Benzamides, Alkynes | Formation of isoquinolones with excellent regioselectivity for unsymmetrical alkynes. nih.gov |

| Three-Component Reaction | Rhodium catalyst | Alkynes, Arylzinc chlorides, Iodomethanes | Produces trisubstituted/tetrasubstituted alkenes with high yields. |

Gold catalysts have emerged as powerful tools for the activation of alkynes. The high electron-withdrawing character of the 3,5-bis(trifluoromethyl)phenyl group makes the alkyne in this compound particularly susceptible to gold-catalyzed transformations.

Gold-catalyzed reactions can lead to direct fluorination of the alkyne moiety when a suitable fluorine source is present. Furthermore, gold catalysis can facilitate the direct alkynylation of C-H bonds using hypervalent iodine reagents. For instance, the gold(I)-catalyzed direct C-H alkynylation of heterocycles like pyrroles and indoles proceeds efficiently. beilstein-journals.org While direct examples with this compound as the alkynylating agent are not extensively documented, its electronic properties make it a prime candidate for such transformations. The reaction typically involves the formation of a gold acetylide intermediate, which then participates in the C-H functionalization step.

| Reaction Type | Catalyst/Reagent | Substrates | Product Type |

|---|---|---|---|

| Alkynylative Cyclization | Gold catalysis under light irradiation | Allenoates, Iodoalkynes | β-alkynyl-γ-butenolides |

| Direct Alkynylation | Gold(I) chloride / TIPS-EBX | Tryptophan in peptides | Alkynylated peptides. beilstein-journals.orgnih.gov |

| Trifluoromethylthiolation | Gold(I/III) catalyst | Organohalides | C-SCF3 cross-coupled products. nih.gov |

Visible-light photoredox catalysis offers a mild and efficient pathway for the difunctionalization of alkynes. These reactions often involve the generation of radical intermediates that can add across the triple bond. For electron-deficient alkynes like this compound, photoredox-catalyzed processes can lead to the formation of highly functionalized alkenes. For example, the difunctionalization of terminal alkynes using CO2 as a quenching reagent has been achieved with a xanthene dye as the photocatalyst, yielding functionalized (E)-α-vinylsulfones. citedrive.com The electron-deficient nature of the alkyne in this compound would favor the radical addition steps in such transformations.

The selective incorporation of deuterium (B1214612) at the terminal position of an alkyne is a valuable transformation for mechanistic studies and for the synthesis of isotopically labeled compounds. Ruthenium(II) pincer complexes have been shown to be efficient catalysts for the mono-deuteration of terminal alkynes using deuterium oxide (D₂O) as the deuterium source. semanticscholar.orgrsc.org The reaction proceeds via the formation of a ruthenium-acetylide intermediate, followed by deuteration. The enhanced acidity of the acetylenic proton in this compound facilitates the initial formation of the ruthenium acetylide, making it an excellent substrate for this selective deuteration.

| Catalyst | Base | Deuterium Source | Solvent | Key Outcome |

|---|---|---|---|---|

| Ru(II) pincer complex | KOtBu | D₂O | 1,2-dimethoxyethane | Selective mono-deuteration. rsc.org |

Palladium-catalyzed cross-coupling reactions are among the most important C-C bond-forming reactions in organic synthesis. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is particularly relevant for this compound. wikipedia.orgorganic-chemistry.org The electron-deficient nature of this alkyne enhances its reactivity in the Sonogashira coupling. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The 3,5-bis(trifluoromethyl)phenyl group has been utilized in ligands for palladium-catalyzed cross-coupling reactions, where its electron-withdrawing nature influences the catalytic activity. nih.gov

| Component | Typical Examples | Role in the Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle. wikipedia.org |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide. wikipedia.org |

| Base | Triethylamine, Diisopropylamine | Deprotonates the terminal alkyne. organic-chemistry.org |

| Substrates | This compound, Aryl/Vinyl Halides | Coupling partners. |

Cycloaddition and Annulation Reactions of Fluorinated Alkynes (e.g., Pauson-Khand Reactions)

The Pauson-Khand reaction (PKR) is a powerful method for constructing cyclopentenone rings through a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst. beilstein-journals.org The presence of fluorine-containing groups, such as the trifluoromethyl (CF₃) groups in this compound, can significantly influence the course and outcome of this reaction.

For internal, dissymmetric trifluoromethyl alkynes, the PKR has been shown to proceed with a preference for the formation of α-trifluoromethylcyclopentenones, regardless of the electronic properties of the other alkyne substituent. mdpi.com In the context of this compound, which is a terminal alkyne, the intermolecular PKR is expected to be highly regioselective. Generally, terminal alkynes yield adducts with the substituent positioned at the α-position of the resulting enone. mdpi.com

Studies on related fluorinated alkynes have demonstrated that the regioselectivity can be influenced by the nature of the alkyne substituent. For instance, alkynes bearing electron-withdrawing groups have participated in Pauson-Khand reactions, affording cyclopentenones in high yields, sometimes as regioisomeric mixtures. beilstein-journals.org However, a notable improvement in regioselectivity has been observed for trifluoromethyl alkynes that also bear an alkyl or ethoxycarbonyl group. beilstein-journals.org Given the strong electron-withdrawing character of the 3,5-bis(trifluoromethyl)phenyl group, its participation in cycloaddition reactions like the PKR is anticipated to be efficient, with a strong directing effect on the regiochemical outcome.

The table below summarizes the expected regioselectivity in the Pauson-Khand reaction involving a generic alkene and this compound.

| Reactants | Catalyst | Expected Major Product | Regioselectivity |

| This compound + Alkene + CO | Co₂(CO)₈ | 2-(3,5-bis(trifluoromethyl)phenyl)cyclopent-2-en-1-one derivative | High (α-substitution) |

Electrophilic and Nucleophilic Additions to the Alkyne Bond

The electronic nature of the 3,5-bis(trifluoromethyl)phenyl substituent profoundly affects the reactivity of the ethynyl group towards both electrophilic and nucleophilic reagents.

Electrophilic Addition: The two CF₃ groups are powerful electron-withdrawing groups, which significantly deactivate the phenyl ring towards electrophilic substitution. More importantly, they reduce the electron density of the alkyne's π-system. This deactivation makes the alkyne bond less susceptible to attack by electrophiles compared to electron-rich alkynes. Reactions such as hydrohalogenation or hydration would be expected to proceed more slowly.

Nucleophilic Addition: Conversely, the strong inductive effect of the CF₃ groups makes the alkyne bond highly susceptible to nucleophilic attack. The electron-poor nature of the triple bond facilitates the addition of nucleophiles. This is a common reactivity pattern for alkynes substituted with electron-withdrawing groups. For example, the addition of amines, thiols, or other nucleophiles to the alkyne would be favored, leading to the formation of functionalized alkenes. This enhanced reactivity towards nucleophiles opens pathways for the synthesis of various complex molecules.

Stereochemical Outcomes in Addition and Cyclization Reactions

The stereochemistry of reactions involving this compound is governed by the specific mechanism of the transformation.

In cycloaddition reactions , such as the PKR, the stereochemical outcome is often substrate-controlled, particularly in intramolecular versions. mdpi.com For intermolecular reactions, the approach of the reactants is influenced by steric and electronic factors to favor the formation of a specific diastereomer.

In addition reactions , the stereochemical outcome depends on whether the addition is syn or anti.

Catalytic Hydrogenation: The catalytic hydrogenation of the alkyne over a metal catalyst (e.g., Lindlar's catalyst) would be expected to proceed via syn-addition, yielding the corresponding (Z)-alkene.

Radical Additions: Radical additions can also exhibit stereoselectivity. For instance, a copper-mediated 1,2-(bis)trifluoromethylation of acetylenes has been shown to proceed with high E/Z selectivity, favoring the E-isomer. nih.gov

Silver-Catalyzed Reactions: In silver-catalyzed domino reactions between CF₃ ketones and terminal alkynes, high stereoselectivity has been achieved, leading to specific CF₃-functionalized 1,3-dioxolane compounds. acs.org

The bulky 3,5-bis(trifluoromethyl)phenyl group can also play a significant role in directing the stereochemical outcome by sterically hindering one face of the alkyne, leading to preferential attack from the less hindered side.

Electronic Effects of Trifluoromethyl Groups on Reaction Pathways and Selectivity

The trifluoromethyl group is one of the most electron-withdrawing groups in organic chemistry, a property that has profound implications for reaction pathways and selectivity. mdpi.com

Influence on Reaction Pathways: The electronic properties of the terminal alkyne can act as a switch, directing a reaction down one pathway over another. For example, in silver-catalyzed reactions of CF₃ ketones with terminal alkynes, the presence of an electron-withdrawing ester group on the alkyne leads to a domino reaction, while aryl or alkyl groups terminate the reaction at the alkynylation stage. acs.org The strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group in the title compound would be expected to favor pathways similar to those of ester-substituted alkynes.

Influence on Selectivity:

Regioselectivity: As discussed in the context of the Pauson-Khand reaction, the electronic nature of the substituents on the alkyne is a key determinant of regioselectivity. The CF₃ groups in this compound create a polarized alkyne bond, which directs the regiochemical outcome of both cycloadditions and addition reactions. In electrophilic additions, the attack of the electrophile is directed to the terminal carbon, while in nucleophilic additions, the nucleophile attacks the internal carbon.

Chemoselectivity: The presence of CF₃ groups can enhance the chemoselectivity of a reaction. For instance, in a molecule with multiple reactive sites, the electronically modified alkyne may react preferentially over other functional groups.

The table below summarizes the key electronic effects of the trifluoromethyl groups on the reactivity of the alkyne.

| Property | Effect of Two CF₃ Groups | Consequence on Reactivity |

| Electron Density of Alkyne | Significantly Reduced | Decreased reactivity towards electrophiles; Increased reactivity towards nucleophiles. |

| Acidity of Alkynyl Proton | Increased | Facilitates deprotonation and subsequent reactions of the resulting acetylide. |

| Polarization of π-System | Increased | Controls regioselectivity in addition reactions. |

| Reaction Pathway Control | Can act as an "electronic switch" | Favors specific mechanistic pathways (e.g., domino reactions over simple additions). acs.org |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For 1-Ethynyl-3,5-bis(trifluoromethyl)benzene, proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR studies are particularly informative.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and acetylenic protons. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the acetylenic proton (C≡C-H) presents as a singlet. The aromatic region displays signals for the two types of protons on the benzene (B151609) ring.

A reported ¹H NMR spectrum shows the following chemical shifts (δ) in CDCl₃:

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic and Optimized Geometrical Structures

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometrical structure—and its electronic properties. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency.

For derivatives of 1-ethynyl-3,5-bis(trifluoromethyl)benzene, such as a series of glycerol-fluorinated triazoles synthesized from it, structural optimization is typically performed using DFT methods like the B3LYP density functional model combined with a basis set such as 6-31G(d). scielo.br This process minimizes the energy of the molecule to predict key geometrical parameters like bond lengths, bond angles, and dihedral angles. The calculations confirm the lowest-energy conformers, providing a detailed structural foundation for further analysis. scielo.br While specific optimized structural data for the parent molecule is not detailed in readily available literature, the presence of the rigid benzene (B151609) ring and the linear ethynyl (B1212043) group suggests a largely planar structure in the core, with the trifluoromethyl groups exhibiting staggered conformations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Computational studies on triazole derivatives formed from this compound have utilized DFT calculations to determine these FMO properties. scielo.br The analysis reveals how the electronic nature of the molecule changes upon derivatization. For example, the calculated energies for one such derivative provide a quantitative measure of its electronic characteristics. scielo.br

The electron-poor nature of this compound, resulting from the strong electron-withdrawing effects of the two trifluoromethyl groups, significantly influences its reactivity. This is experimentally observed in its slow reaction in thiophosphonium–alkyne cycloadditions, where it is noted that electron-poor alkynes react sluggishly. nih.gov FMO analysis substantiates this observation by predicting a low-lying LUMO, making the ethynyl group susceptible to nucleophilic attack but less reactive in reactions that require electron donation from the alkyne.

Table 1: Calculated FMO Properties for a Triazole Derivative of this compound This interactive table provides data from a study on a specific glycerol-fluorinated triazole derivative synthesized using this compound. scielo.br

| Molecular Orbital | Energy (eV) |

| HOMO | -8.11 |

| LUMO | -2.14 |

| Energy Gap (ΔE) | 5.97 |

Charge Distribution Analysis (e.g., Mulliken Charge)

Charge distribution analysis provides insight into the electronic landscape of a molecule by assigning partial atomic charges to each atom. This helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting how the molecule will interact with other reagents.

While specific Mulliken charge analyses for this compound are not prominently published, the known electronegativity of the atoms allows for a qualitative prediction. The fluorine atoms in the two -CF3 groups are highly electronegative and would withdraw significant electron density from the carbon atoms to which they are attached. This, in turn, withdraws electron density from the benzene ring, particularly at the positions meta to the ethynyl group. The acetylenic proton at the end of the ethynyl group would also exhibit a distinct partial positive charge. A quantitative analysis would precisely map these effects, highlighting the carbon atoms of the ethynyl group and the ring carbons attached to the -CF3 groups as potential sites for nucleophilic attack.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, including conformational changes and intermolecular interactions with other molecules, such as solvents or biological targets.

For a relatively rigid molecule like this compound, MD simulations would be particularly useful for studying the rotational dynamics of the trifluoromethyl groups and for modeling how the molecule interacts with its environment. For instance, simulations could predict its binding affinity and orientation within a protein's active site or its aggregation behavior in solution. Although specific MD studies focused solely on this compound are not widely reported, this technique is essential for understanding the behavior of its derivatives in more complex systems.

In Silico Predictive Modeling for Biological Activity (e.g., ADME for derivatives)

In silico predictive modeling encompasses a range of computational techniques used to forecast the biological activity and pharmacokinetic properties of chemical compounds. A key component of this is the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical in the early stages of drug discovery.

Derivatives of this compound, particularly those synthesized for potential biological applications like fungicidal agents, would be prime candidates for such modeling. scielo.br In silico tools can predict parameters such as lipophilicity (logP), aqueous solubility, cell permeability, and potential for binding to metabolic enzymes. These predictions help to identify promising candidates and flag potential liabilities before committing to extensive experimental testing.

Elucidation of Reaction Mechanisms Through Computational Methods

Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathway and understand factors that control reaction outcomes, such as regioselectivity and stereoselectivity.

For reactions involving this compound, computational methods can provide significant clarity. For example, in studies of gold-catalyzed oxyarylation of alkynes, DFT calculations have been employed to understand the unexpected regioselectivity observed in reactions. bham.ac.uk Although these specific calculations were performed on a simplified model system (propyne) to manage computational cost, they successfully elucidated the preference for the formation of a vinyl gold carbenoid intermediate, which governs the final product distribution. bham.ac.uk Such an approach is directly applicable to understanding the complex reactivity of this compound in similar catalytic cycles.

Applications in Advanced Materials Science and Functional Chemistry

Role in Polymer and Advanced Functional Material Development

The presence of the ethynyl (B1212043) group in 1-Ethynyl-3,5-bis(trifluoromethyl)benzene serves as a versatile handle for polymerization reactions, particularly in the formation of polyacetylenes and other conjugated polymers. The trifluoromethyl groups, on the other hand, contribute significantly to the properties of the resulting polymers. Their bulkiness can disrupt chain packing, leading to increased solubility and processability, while their strong electron-withdrawing nature enhances thermal and oxidative stability.

Research into ethynyl-substituted aromatic compounds has demonstrated their utility in creating thermosetting polymers. While specific data on polymers derived solely from this compound is not extensively detailed in readily available literature, the principles of using such monomers are well-established. For instance, ethynyl aromatic compounds can be used to prepare oligomeric precursors that exhibit good solution and melt processability before curing into highly crosslinked, thermally stable polymers. These polymers often demonstrate excellent solvent resistance and robust physical strength, making them suitable for high-temperature applications where maintaining structural and electrical integrity is paramount.

Contributions to Specialty Coatings and Adhesives for Enhanced Performance

The incorporation of fluorinated monomers like this compound into coating and adhesive formulations can lead to materials with superior performance characteristics. The trifluoromethyl groups are known to impart hydrophobicity, chemical inertness, and low surface energy to polymer surfaces. These properties are highly desirable for creating specialty coatings with excellent water and oil repellency, anti-fouling capabilities, and resistance to harsh chemical environments.

In the realm of adhesives, the reactive ethynyl group can participate in cross-linking reactions, leading to strong and durable adhesive bonds. While direct research on adhesives formulated with this specific compound is not widely published, the use of reactive additives in high-performance adhesives, such as those based on polyimides, is a known strategy to enhance their properties. The addition of reactive components can modify the melt viscosity and cure characteristics of the adhesive, leading to improved bond strength and thermal stability.

Utility in Organic Electronics Research

The unique electronic properties conferred by the trifluoromethyl and ethynyl groups make this compound an attractive component in the design of materials for organic electronics.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, precise tuning of the electronic properties of materials is crucial for achieving high efficiency and stability. The electron-withdrawing nature of the trifluoromethyl groups can be exploited to create materials with specific energy levels, facilitating charge injection and transport within the device.

A notable application of this compound is in the synthesis of novel metallophthalocyanines. Researchers have successfully prepared a modified phthalonitrile (B49051) ligand through a palladium-catalyzed cross-coupling reaction between 4-iodophthalonitrile (B1587499) and this compound. researchgate.net This ligand was subsequently used to synthesize symmetrically substituted zinc(II), copper(II), and cobalt(II) phthalocyanines bearing four 3,5-bis(trifluoromethyl)phenylethynyl moieties. researchgate.net The presence of the fluorine atoms in these phthalocyanines was found to enhance their solubility in organic solvents, a critical factor for their processing and incorporation into OLED devices. researchgate.net

Organic Photovoltaics

In the context of organic photovoltaics (OPVs), materials with tailored electronic and morphological properties are essential for efficient light harvesting and charge separation. While direct application of this compound in the active layer of OPVs is not extensively documented, the use of related trifluoromethylated benzene (B151609) derivatives as building blocks for donor and acceptor materials is an active area of research.

For instance, the related compound 1-iodo-3,5-bis(trifluoromethyl)benzene (B128866) has been used in the synthesis of tripodal D–(π–A)3 triarylamine luminophores for luminescent solar concentrators. rsc.org This highlights the utility of the 3,5-bis(trifluoromethyl)phenyl moiety in creating materials with desirable photophysical properties for solar energy applications. The strong electron-withdrawing character of this group can influence the energy levels of the resulting molecules, which is a key parameter in designing efficient OPV materials.

Integration into Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs)

The rigid structure and defined geometry of this compound make it a promising candidate for use as an organic linker in the construction of porous organic frameworks (POFs) and metal-organic frameworks (MOFs). These materials are of great interest for applications in gas storage, separation, and catalysis due to their high surface areas and tunable pore structures.

Design Principles for Fluorinated Organic Linkers

The incorporation of fluorine atoms into the organic linkers of MOFs and POFs can have a profound impact on the properties of the resulting frameworks. The high electronegativity of fluorine can alter the electronic environment of the pores, potentially leading to enhanced interactions with specific guest molecules. Furthermore, the presence of bulky trifluoromethyl groups can influence the topology of the framework and create pores with specific sizes and shapes.

Engineering Enhanced Framework Stability and Hydrophobicity in MOFs

The development of stable Metal-Organic Frameworks (MOFs) that can withstand harsh chemical environments, particularly the presence of water, is a critical challenge for their practical application. One of the most effective strategies to impart such stability is the incorporation of hydrophobic functional groups into the organic linkers used to construct the MOF architecture. The 3,5-bis(trifluoromethyl)phenyl moiety, the core of this compound, is exceptionally well-suited for this purpose.

The trifluoromethyl (-CF₃) group is known to have one of the lowest surface energies among all functional groups, a property that is fundamental to creating water-repellent surfaces. acs.org When linkers containing these groups are used to build MOFs, they line the pores and external surface of the framework, creating a "Teflon-coated" interior that repels water molecules. researchgate.net This engineered hydrophobicity prevents water from coordinating to the metal clusters that form the nodes of the framework, which is a primary mechanism of MOF degradation. nih.gov

Research has demonstrated that introducing trifluoromethyl groups into the ortho-positions of the coordinating carboxylate groups on a linker provides a significant shielding effect. researchgate.net This steric and hydrophobic shield protects the coordination bonds between the metal ions and the organic linker from being attacked and hydrolyzed by water, thus dramatically enhancing the framework's chemical stability. researchgate.net For instance, MOFs constructed from linkers such as 3,3'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid have shown exceptional stability, remaining intact even after exposure to boiling water and acidic solutions. nih.govresearchgate.net The use of building blocks like this compound to create custom linkers allows for the precise tuning of hydrophobicity, leading to the development of superhydrophobic MOFs with water contact angles exceeding 150°. researchgate.netccspublishing.org.cn

Investigation of Gas Adsorption and Separation Capabilities of Derived Frameworks

Fluorinated Metal-Organic Frameworks (F-MOFs) have emerged as a superior class of materials for gas adsorption and separation, owing to their unique chemical features and tunable pore environments. acs.orgnih.gov The incorporation of fluorine atoms, particularly in the form of trifluoromethyl groups from precursors like this compound, can significantly enhance the performance of MOFs in separating key industrial gases.

The presence of highly electronegative fluorine atoms on the pore surfaces of a MOF modifies its interaction with guest gas molecules. nist.gov This fluorination can increase the affinity of the framework for specific molecules, such as carbon dioxide (CO₂), which possesses a significant quadrupole moment. This enhanced affinity leads to higher selectivity in gas separations, for instance, in the crucial industrial process of separating CO₂ from nitrogen (N₂) in flue gas streams. nih.govgoogle.comtcichemicals.com

Furthermore, the hydrophobicity imparted by the trifluoromethyl groups is advantageous in gas separation applications. In real-world industrial gas streams, the presence of moisture can severely diminish the performance of many adsorbent materials by competing for adsorption sites. nist.gov F-MOFs, by virtue of their water-repellent nature, can maintain their high gas adsorption capacity and selectivity even in humid conditions. acs.org These materials have been successfully applied to various challenging gas separations, including the separation of hydrocarbons (e.g., alkanes from alkenes) and the capture of potent greenhouse gases like perfluoroalkanes. acs.orgscielo.br The ability to synthesize custom linkers from versatile building blocks allows for the precise engineering of pore size and chemistry, making F-MOFs benchmark materials for tackling difficult gas separation challenges. nih.gov

Applications in Agrochemical Research and Development

The 3,5-bis(trifluoromethyl)phenyl structural motif is a key component in the development of modern, high-potency agrochemicals. Fluorinated organic compounds are prevalent in crop protection products because the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, which improves the uptake and transport of the active ingredient in the target pest. researchgate.net

The this compound molecule serves as a valuable building block for synthesizing complex active ingredients. For example, it has been used directly in click-chemistry reactions with azide-containing molecules to produce glycerol-fluorinated triazole derivatives, a class of compounds investigated for their fungicidal properties. mdpi.com

More broadly, the 3,5-bis(trifluoromethyl)phenyl group is integral to several developmental agrochemicals. Research by Corteva Agriscience identified (1R,3R)-3-(3,5-bis(trifluoromethyl)phenyl)-2,2-dichlorocyclopropane carboxylic acid as a key intermediate for a novel class of insecticides. acs.orgacs.org Similarly, novel strobilurin analogues, an important class of agricultural fungicides, have been synthesized incorporating the bis(trifluoromethyl)phenyl moiety. nih.gov Bioassays of these compounds revealed that some were more effective against fungal pathogens like Eryshe graminis than existing commercial fungicides. nih.gov The unique electronic and steric properties conferred by the two trifluoromethyl groups make this benzene scaffold a privileged structure in the rational design of new and effective pesticides.

Utilization in Fine Chemical Synthesis as a Versatile Building Block

This compound is recognized as a versatile building block in fine chemical synthesis due to its distinct reactive sites. scielo.br The molecule combines a terminal alkyne (ethynyl group) with a robust, functionalized aromatic ring, allowing for sequential and site-selective chemical transformations.

The terminal alkyne is a highly valuable functional group in organic synthesis, participating in a wide array of reactions. These include Sonogashira coupling, "click" chemistry (cycloadditions), and various addition reactions, enabling the straightforward formation of carbon-carbon and carbon-heteroatom bonds. This reactivity allows chemists to readily elongate carbon chains or link the aromatic core to other molecular fragments. For instance, this compound has been used as the starting material for synthesizing novel fluorinated triazole derivatives through cycloaddition reactions. mdpi.com

Simultaneously, the 3,5-bis(trifluoromethyl)phenyl group provides a stable, lipophilic, and electronically distinct scaffold that can be carried through multi-step syntheses. This moiety is often incorporated into larger molecules to tune their physical and biological properties, such as in the synthesis of precursors for biologically active compounds or advanced materials. researchgate.net Its classification by chemical suppliers as a "Fluorinated Building Block" underscores its role as a fundamental starting material for constructing more complex fluorinated molecules. scielo.br

Function as Reference Standards in Analytical Chemistry

In analytical chemistry, the accuracy and reliability of measurements depend on the availability of well-characterized reference standards. This compound serves this function, particularly in the field of chromatography.

Authoritative bodies such as the National Institute of Standards and Technology (NIST) have compiled and disseminated reference data for this compound. nist.gov The NIST Chemistry WebBook provides its precise molecular weight, formula, and, crucially, its Kovats Retention Index. nist.govnih.gov The retention index is a standardized measure used in gas chromatography (GC) to identify compounds in a mixture. It normalizes the retention time of a compound to those of adjacent n-alkane standards, making the value independent of many operational variables of the GC system, thus allowing for inter-laboratory comparison and verification.

By using this compound as a reference standard, analytical laboratories can confidently identify its presence in a sample by matching the measured retention index to the standardized value provided by NIST. nih.gov This is essential for quality control, research and development, and regulatory compliance where the unambiguous identification of chemical compounds is required.

Synthesis of Pharmaceutical Compounds and Intermediates

The 3,5-bis(trifluoromethyl)phenyl moiety is a critical component in various pharmaceutical drugs and synthetic intermediates. orgsyn.org Compounds containing this structure are integral to the synthesis of key chiral intermediates for potent therapeutic agents. For instance, (S)-3,5-bistrifluoromethylphenyl ethanol is a crucial intermediate for the synthesis of Neurokinin-1 (NK-1) receptor antagonists like Aprepitant. researchgate.net Efficient synthesis of this intermediate has been achieved through asymmetric enzymatic reduction of 3',5'-bis(trifluoromethyl)acetophenone, demonstrating a biocatalytic approach that conforms to green chemistry principles. researchgate.net

Similarly, the synthesis of 8-[{1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one, another NK-1 inhibitor, relies on intermediates derived from the 3,5-bis(trifluoromethyl)phenyl structure. google.comgoogle.com The development of streamlined synthetic routes for these complex molecules is an area of active research, aiming to reduce the number of steps and improve stereoisomer purity for commercial-scale production. google.comgoogle.com

Development of Bioactive Molecules and Drug Candidates

The unique electronic properties conferred by the trifluoromethyl groups make the 3,5-bis(trifluoromethyl)phenyl scaffold a valuable building block for new bioactive molecules. mdpi.com This moiety is present in several widely used drugs, highlighting its importance in drug discovery. mdpi.comnih.gov

Recent research has focused on synthesizing novel derivatives for various therapeutic applications. One notable example is the development of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives. nih.govnih.gov These compounds have been shown to be potent growth inhibitors of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. nih.govresearchgate.net Certain lead compounds from this class were also found to be bactericidal and effective against MRSA persisters and S. aureus biofilms. nih.gov The synthesis involves the reductive amination of a pyrazole aldehyde intermediate with various anilines to produce a library of potential antibacterial agents. nih.gov

Furthermore, the 3,5-bis(trifluoromethyl)benzylamine derivative has been used to create novel fatty acid amides, which are a class of molecules with a wide range of physiological and pharmacological activities. mdpi.com

Exploration as Precursors for Receptor Antagonist Development (e.g., Substance P Neurokinin-1 Receptor Antagonists)

The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in the design of non-peptide antagonists for the Substance P Neurokinin-1 (NK-1) receptor. nih.govwikipedia.org NK-1 receptor antagonists are used to treat chemotherapy-induced nausea and vomiting and are being investigated for other conditions like depression. nih.govwikipedia.org

The development of potent NK-1 antagonists such as Aprepitant, Rolapitant, and Fosaprepitant has relied on chiral intermediates incorporating the 1-(3,5-bis(trifluoromethyl)phenyl)ethoxy moiety. researchgate.netresearchgate.net The bis-trifluoromethylphenyl group interacts favorably with the NK-1 receptor, contributing to the high binding affinity of these antagonists. wikipedia.org For example, the drug candidate MK-869 and its analog L-760735, both potent NK-1 receptor antagonists, feature this critical structural component. nih.gov The derivatization of conformationally constrained amino acids with a 3′,5′-bistrifluoromethyl benzyl group has also proven to be a successful strategy for developing new NK-1 receptor antagonists. nih.gov

Enzyme Inhibition Studies (e.g., Human Acetylcholinesterase Inhibition with Derivatives)

Derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govbenthamscience.com Inhibition of these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease and other dementias associated with a decline in cholinergic neurotransmission. nih.govnih.gov

A study focused on analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide revealed their potential as dual inhibitors of both AChE and BuChE. nih.govbenthamscience.com By modifying the salicylanilide core, researchers were able to produce compounds with moderate inhibitory activity. nih.gov The substitution pattern on the molecule allowed for the modulation of selectivity, with some derivatives showing balanced inhibition of both enzymes, while others were more selective for one over the other. nih.gov Several of the synthesized analogues demonstrated superior in vitro activity against AChE compared to the established drug rivastigmine. nih.govbenthamscience.com

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|

| Analogue Series | 18.2 - 196.6 | 9.2 - 196.2 |

| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide 4a | Identified as the best inhibitor of both cholinesterases | Identified as the best inhibitor of both cholinesterases |

Potential in Diagnostic Imaging Agent Design (e.g., PET Imaging Precursors)

This compound is a valuable precursor for the synthesis of tracers for Positron Emission Tomography (PET) imaging. acs.orgnih.gov PET is a non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides, with Fluorine-18 (B77423) (¹⁸F) being widely used due to its favorable properties. nih.govnih.gov

A novel strategy has been developed using this compound to create a clickable ¹⁸F-labeled synthon, named [¹⁸F]ETFB. acs.org This synthon is prepared through an ¹⁸F/¹⁹F isotope exchange reaction and is designed for the chemoselective radiolabeling of azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. acs.orgnih.gov This method offers a streamlined and versatile platform for developing novel PET tracers under mild conditions, which helps to preserve the integrity of the biomolecules being labeled. nih.gov

This approach has been successfully used to label a variety of biomolecules, including:

Glucose derivatives: For imaging metabolic processes. acs.org

Peptides: Such as Arg-Gly-Asp (RGD) and cyclic RGD (cRGD) peptides, which target integrin receptors often overexpressed in tumors. acs.orgnih.gov

Phospholipids: For applications in membrane imaging. nih.gov

PET imaging studies using the resulting RGD-based tracers in xenograft tumor models demonstrated favorable tumor uptake and high binding specificity, validating the effectiveness of this labeling strategy for in vivo applications. nih.gov

| Biomolecule Class | Specific Example(s) | Target/Application |

|---|---|---|

| Carbohydrates | 2-Azido-2-deoxy-d-glucose | Metabolic Imaging |

| Peptides | RGD and cRGD Peptides | Tumor Imaging (Integrin Receptors) |

| Lipids | DSPE-PEG-azide (Phospholipid) | Membrane/Lipid Imaging |

Strategies for Constructing Fluoro-Containing Heterocycles for Biological Applications

The incorporation of trifluoromethyl groups into heterocyclic compounds is a widely used strategy in medicinal and agrochemical research to enhance properties like metabolic stability and lipophilicity. rsc.orgrsc.org The synthesis of trifluoromethylated heterocycles often involves the use of trifluoromethyl-containing building blocks. rsc.orgdntb.gov.ua

While direct cycloaddition reactions using this compound are plausible, a common strategy involves starting with a related ketone, 3',5'-bis(trifluoromethyl)acetophenone. orgsyn.orgnih.gov This ketone can be reacted with reagents like 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate can then undergo cyclization, for example, using the Vilsmeier-Haack reagent, to construct a pyrazole ring—a common scaffold in pharmaceuticals. nih.gov This multi-step process allows for the creation of complex heterocyclic systems bearing the desirable 3,5-bis(trifluoromethyl)phenyl moiety. nih.govresearchgate.net Such pyrazole derivatives have been developed as potent antimicrobial agents against drug-resistant bacteria. nih.govnih.gov

Other general strategies for synthesizing fluoroalkyl-containing heterocycles include using fluoroalkyl amino reagents (FARs) or starting from precursors like trifluoromethyl-α,β-ynones, which can undergo cycloaddition reactions to form a variety of heterocycles including pyrazoles, isoxazoles, and triazoles. researchgate.netnih.gov

Assessment of Antioxidant Activities of Derived Compounds

The antioxidant potential of compounds is a crucial aspect of their biological profile, as oxidative stress is implicated in numerous diseases. While specific antioxidant studies on direct derivatives of this compound are not extensively documented, research on related structures provides some insight.

A study on a 3,5-bis-trifluoromethyl benzylamine derivative of phenylalanine, which formed self-assembled nanotubes, was conducted to assess its potential against radical formation. researchgate.net The study investigated the antioxidant properties of these nanotubes when decorated with selenium oxide using in-vitro tests such as the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.net

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Pathways

Future research will undoubtedly focus on developing more environmentally benign and efficient methods for the synthesis of 1-ethynyl-3,5-bis(trifluoromethyl)benzene and its derivatives. Traditional synthetic routes often rely on harsh reaction conditions and stoichiometric reagents, leading to significant waste generation. The principles of green chemistry are expected to drive innovation in this area.

One promising avenue is the adoption of flow chemistry techniques. beilstein-journals.orgresearchgate.netrsc.org Continuous-flow microreactor systems offer enhanced control over reaction parameters, improved safety when handling hazardous reagents, and the potential for higher yields and purity. beilstein-journals.orgresearchgate.net The development of flow-based processes for the introduction of the trifluoromethyl and ethynyl (B1212043) groups onto the benzene (B151609) ring could significantly reduce the environmental footprint of its production.

Furthermore, biocatalysis presents a compelling sustainable alternative. acs.orgnih.gov The use of engineered enzymes, such as "carbene transferases," for the synthesis of complex organofluorine compounds is a rapidly advancing field. acs.orgnih.gov Future research could explore the enzymatic synthesis of precursors to this compound or even the direct enzymatic alkynylation of a 3,5-bis(trifluoromethyl)benzene moiety. This approach offers the potential for high selectivity and reduced reliance on heavy metal catalysts.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability. beilstein-journals.orgresearchgate.net | Development of continuous processes for fluorination and alkynylation. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. acs.orgnih.gov | Engineering enzymes for specific trifluoromethylation and alkynylation reactions. |

Development of Advanced Catalytic Systems for Tailored Functionalization

The ethynyl group of this compound is a versatile handle for a wide array of chemical transformations. Future research will focus on the development of advanced catalytic systems to precisely control the functionalization of this group, enabling the synthesis of complex molecules with tailored properties.

The Sonogashira coupling reaction is a cornerstone for the functionalization of terminal alkynes. nih.govwikipedia.orgorganic-chemistry.orgscielo.org.mxnih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net While well-established, there is still room for improvement. The development of more active and robust palladium and copper catalyst systems that can operate under milder conditions, in greener solvents, and with lower catalyst loadings will be a key area of investigation. organic-chemistry.org This will be crucial for the synthesis of complex, multi-substituted aromatic and heteroaromatic structures.

Beyond Sonogashira coupling, the exploration of other catalytic transformations of the ethynyl group will be vital. This includes click chemistry reactions, which are known for their high efficiency and selectivity. The development of novel catalysts for azide-alkyne cycloadditions involving this compound could open up new avenues for the synthesis of functional polymers, dendrimers, and bioconjugates. Additionally, metathesis reactions involving this compound could lead to the formation of novel conjugated polymers with interesting electronic and optical properties.

| Catalytic Reaction | Future Research Directions | Potential Applications |

| Sonogashira Coupling | Development of highly active and recyclable catalysts, use of greener solvents. organic-chemistry.org | Synthesis of complex organic materials and pharmaceutical intermediates. wikipedia.org |

| Click Chemistry | Design of novel catalysts for efficient and selective cycloadditions. | Creation of functional polymers, bioconjugates, and dendrimers. |

| Metathesis | Exploration of new catalyst systems for the polymerization of ethynyl-containing monomers. | Development of novel conjugated polymers for electronic applications. |

Design of Next-Generation Materials with Precisely Tuned Properties

The incorporation of the this compound moiety into larger molecular architectures is a promising strategy for the development of next-generation materials with precisely tuned properties. The trifluoromethyl groups can enhance thermal stability, solubility, and influence the electronic characteristics of the final material.

In the field of liquid crystals , the rigid core and strong dipole moment of the 3,5-bis(trifluoromethyl)phenyl group can be exploited to design new mesogens with specific phase behaviors and electro-optical properties. researchgate.netresearchgate.netsemanticscholar.org Future research will involve the synthesis and characterization of liquid crystalline compounds where this compound is a key structural component, aiming for materials with broad nematic ranges and high birefringence. researchgate.net

The development of novel polymers is another exciting direction. The ethynyl group can be polymerized or used as a point of attachment for side chains, leading to materials with unique properties. For example, polymers containing the 3,5-bis(trifluoromethyl)phenyl group could exhibit high thermal stability, low dielectric constants, and specific optical properties, making them suitable for applications in microelectronics and photonics. Research into the synthesis of such polymers via catalytic polymerization of this compound will be a key focus.

Furthermore, this compound is a promising building block for Organic Light-Emitting Diodes (OLEDs) . The electron-withdrawing nature of the trifluoromethyl groups can be used to tune the energy levels of organic semiconductors, leading to more efficient and stable OLED devices. Future work will involve the design and synthesis of novel emitters and host materials incorporating the this compound scaffold.

| Material Class | Desired Properties | Research Focus |

| Liquid Crystals | Broad mesophase ranges, high birefringence, specific electro-optical responses. researchgate.netresearchgate.net | Synthesis of new mesogens incorporating the 3,5-bis(trifluoromethyl)phenyl moiety. |

| Polymers | High thermal stability, low dielectric constant, tailored optical properties. | Catalytic polymerization of this compound and its derivatives. |

| OLEDs | High efficiency, long operational stability, tunable emission colors. | Design of novel emitters and host materials with optimized electronic properties. |

Deeper Understanding of Structure-Activity Relationships in Bioactive Derivatives for Targeted Therapies

The 3,5-bis(trifluoromethyl)phenyl group is a common motif in many biologically active compounds, particularly in the realm of oncology and kinase inhibitors. nih.govnih.govmdpi.comresearchgate.netresearchgate.netmdpi.comed.ac.ukacs.orgacs.orgresearchgate.netmdpi.comnih.govmdpi.com The trifluoromethyl groups can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com Future research will focus on leveraging this compound as a scaffold to develop novel therapeutic agents with improved efficacy and selectivity.

A key area of investigation will be the systematic exploration of structure-activity relationships (SAR) . nih.gov By synthesizing libraries of compounds derived from this compound and evaluating their biological activity, researchers can gain a deeper understanding of how modifications to the molecular structure impact therapeutic efficacy. This will involve the targeted functionalization of the ethynyl group to introduce various pharmacophores.

The development of kinase inhibitors is a particularly promising application. nih.goved.ac.ukacs.orgacs.orgnih.gov Many approved and investigational kinase inhibitors contain the 3,5-bis(trifluoromethyl)phenyl moiety, which often interacts with key residues in the ATP-binding pocket of the enzyme. acs.orgnih.gov Future work will involve the design and synthesis of novel kinase inhibitors where the this compound core is used to orient functional groups for optimal binding to specific kinases implicated in diseases such as cancer.

| Therapeutic Area | Research Approach | Rationale |

| Anticancer Agents | Synthesis of derivatives and evaluation of their cytotoxicity. nih.govresearchgate.netresearchgate.net | The 3,5-bis(trifluoromethyl)phenyl group is a known pharmacophore in oncology. nih.govmdpi.com |

| Kinase Inhibitors | Design of compounds targeting the ATP-binding site of specific kinases. ed.ac.ukacs.orgacs.orgnih.gov | The trifluoromethyl groups can enhance binding affinity and selectivity. mdpi.com |

Integration of Advanced Computational Predictive Modeling in Material and Drug Discovery

Advanced computational modeling will play an increasingly important role in accelerating the discovery and development of new materials and drugs based on this compound. These in silico methods can provide valuable insights into molecular properties and interactions, guiding synthetic efforts and reducing the need for extensive experimental screening.

Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of molecules containing the this compound unit. mdpi.comresearchgate.net This information can be used to design materials with specific electronic and optical properties, as well as to understand the reaction mechanisms of its functionalization.

In the realm of drug discovery, Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the chemical structure of derivatives with their biological activity. researchgate.net By identifying key molecular descriptors that influence activity, these models can be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and testing.

Molecular dynamics (MD) simulations can provide insights into the conformational behavior and interactions of larger systems, such as polymers or drug-receptor complexes, that incorporate the this compound moiety. This can aid in the design of materials with specific bulk properties and drugs with improved binding affinity and selectivity.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of electronic and optical properties of new materials. mdpi.comresearchgate.net | Rational design of materials with tailored functionalities. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. researchgate.net | Virtual screening and prioritization of drug candidates. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of polymers and drug-receptor complexes. | Understanding structure-property relationships in materials and optimizing drug-target interactions. |

常见问题

Q. What synthetic methodologies are effective for preparing 1-ethynyl-3,5-bis(trifluoromethyl)benzene?

A common approach involves Pd-catalyzed cross-coupling reactions. For instance, a [3+2] photocycloaddition reaction using this compound as a reactant under blue LED irradiation (450 nm, 24 hours) achieved 67% yield with 95% enantiomeric excess (ee), confirmed via HPLC . Alternative routes may involve halogen-alkyne substitution using brominated precursors like 1-bromo-3,5-bis(trifluoromethyl)benzene (see Advanced Questions for mechanistic details).

Q. How can researchers characterize the structure of this compound and its derivatives?

Key techniques include:

- Multinuclear NMR : , , and NMR to confirm substituent positions and electronic environments. For example, NMR chemical shifts for trifluoromethyl groups typically appear at 120–125 ppm .

- HRMS : To verify molecular weight with high precision (e.g., [M+H] calculated vs. experimental values within 1 ppm error) .

- IR Spectroscopy : Absorption bands for C≡C stretches (~2100 cm) and CF groups (~1150 cm) .

Q. What functional group transformations are feasible with this compound?

The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition), while the trifluoromethyl substituents influence electrophilic aromatic substitution. Brominated derivatives (e.g., 1-bromo-3,5-bis(trifluoromethyl)benzene) serve as precursors for Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How does the electron-withdrawing nature of trifluoromethyl groups affect reaction pathways?

The -CF groups deactivate the benzene ring, directing electrophilic attacks to meta/para positions. This is critical in designing regioselective reactions, such as Pd-catalyzed C–H arylation, where the electron-deficient aromatic system requires optimized catalysts (e.g., Pd(OAc) with phosphine ligands) .

Q. What challenges arise in handling this compound due to its physicochemical properties?

Q. How can researchers resolve contradictions in reaction yields reported across studies?

Discrepancies often stem from:

- Catalyst Loading : Higher Pd concentrations (e.g., 10 mol%) may improve yields in cross-couplings but increase side reactions .

- Reaction Scale : Milligram-scale photocycloadditions (e.g., 35 mg in ) may underperform at larger scales due to light penetration limits .

- Purification Methods : Column chromatography vs. recrystallization can drastically alter reported yields.

Q. What strategies optimize enantioselectivity in asymmetric syntheses involving this compound?

Chiral ligands (e.g., BINOL-derived phosphoramidites) paired with Ir or Ru photoredox catalysts enhance stereocontrol. For example, 95% ee was achieved using a chiral imidazolyl ketone catalyst under blue light .

Methodological Considerations

Q. How should researchers design control experiments to validate reaction mechanisms?

Q. What safety protocols are essential for derivatives with hazardous substituents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。